2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione
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Overview
Description
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. For example, solventless conditions and simple heating techniques have been developed to synthesize these compounds efficiently . These methods aim to minimize environmental impact while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Isoindoline-1,3-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoindoline-1,3-dione ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield multifunctionalized isoindoline-1,3-dione derivatives with various substitution patterns .
Scientific Research Applications
Mechanism of Action
The mechanism of action of isoindoline-1,3-dione derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds can modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites . Additionally, they can inhibit the aggregation of β-amyloid proteins, which is relevant for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione derivatives can be compared with other similar compounds, such as phthalimides. Both classes of compounds contain a 1,3-dioxoisoindoline moiety, but isoindoline-1,3-dione derivatives often exhibit unique reactivity and biological activity due to their specific substitution patterns . Similar compounds include:
Phthalimides: Known for their use in pharmaceuticals and as intermediates in organic synthesis.
N-isoindoline-1,3-diones: These compounds have diverse applications in chemistry and biology.
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7H2/b8-4- |
InChI Key |
DSDXTWJKUQDZRU-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C\CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCCl |
Origin of Product |
United States |
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